Spectroscopic characterization of 4-Chloro-2-fluorocinnamic acid
Spectroscopic characterization of 4-Chloro-2-fluorocinnamic acid
An In-Depth Technical Guide to the Spectroscopic and Computational Characterization of 4-Chloro-2-fluorocinnamic Acid
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The specific functionalization of the phenyl ring dramatically alters the molecule's electronic properties, steric profile, and, consequently, its pharmacological and material characteristics. 4-Chloro-2-fluorocinnamic acid (4,2-CFCA), with its unique substitution pattern of electron-withdrawing halogen atoms at strategic positions, presents a compelling case for detailed characterization. The interplay between the chloro and fluoro substituents influences the acidity of the carboxylic acid, the reactivity of the acrylic double bond, and the overall molecular polarity.
This guide provides a comprehensive framework for the spectroscopic and computational characterization of 4-Chloro-2-fluorocinnamic acid. It is designed for researchers in drug development and materials science, offering not just protocols, but the underlying scientific rationale for each step. We will proceed from fundamental vibrational analysis (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) to electronic properties via UV-Vis spectroscopy, culminating in a powerful validation and predictive framework using Density Functional Theory (DFT) calculations.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy is indispensable for identifying functional groups and understanding the molecular structure. We employ both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy because they are complementary. IR activity depends on a change in the dipole moment during a vibration, while Raman activity depends on a change in polarizability.
Expert Rationale for Experimental Choices
The sample is analyzed in its solid state to eliminate solvent effects, providing a clear fingerprint of the molecule's intrinsic vibrational modes. FT-Raman is particularly useful for analyzing the C=C double bond and aromatic ring vibrations, which often yield strong Raman signals, while FT-IR is excellent for identifying polar functional groups like C=O and O-H.
Experimental Protocol: FT-IR and FT-Raman
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Sample Preparation: The 4,2-CFCA sample (96% purity) is used directly without further purification.[2] For FT-IR, a small amount of the sample is intimately mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For FT-Raman, the crystalline powder is packed into a sample holder.
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Instrumentation:
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FT-IR: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[3]
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FT-Raman: An Nd:YAG laser operating at 1064 nm is used as the excitation source to minimize fluorescence.
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Data Acquisition:
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Spectra are recorded at room temperature.
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FT-IR Range: 4000–400 cm⁻¹.
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FT-Raman Range: 4000–100 cm⁻¹.
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A resolution of 4 cm⁻¹ is standard for both techniques. Multiple scans (e.g., 64) are co-added to improve the signal-to-noise ratio.
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Data Presentation: Vibrational Mode Assignments
The interpretation of vibrational spectra is greatly enhanced by comparison with computational data. The following table presents the expected key vibrational modes for 4,2-CFCA. Researchers should populate the "Experimental Frequency" column with their own data to validate the theoretical assignments.
| Vibrational Mode Description | Expected Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Technique (IR/Raman) |
| O-H Stretch (Carboxylic Acid Dimer) | ~2500-3300 (broad) | IR | |
| C-H Stretch (Aromatic) | ~3050-3100 | IR, Raman | |
| C-H Stretch (Vinyl) | ~3020-3080 | IR, Raman | |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 | IR (strong), Raman (med) | |
| C=C Stretch (Alkene) | ~1625-1645 | Raman (strong), IR (med) | |
| C=C Stretch (Aromatic Ring) | ~1580-1610, ~1450-1500 | Raman (strong), IR (med) | |
| O-H Bend (In-plane) | ~1400-1440 | IR | |
| C-O Stretch (Carboxylic Acid) | ~1280-1320 | IR | |
| C-F Stretch | ~1200-1250 | IR (strong) | |
| C-Cl Stretch | ~700-750 | IR, Raman |
Note: Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.[4]
Visualization: Vibrational Analysis Workflow
Caption: Atom numbering scheme for 4-Chloro-2-fluorocinnamic acid.
UV-Visible Spectroscopy and Computational Analysis (DFT)
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is complemented by DFT, which can calculate these orbitals and predict the electronic spectrum, offering deep insights into molecular reactivity and stability. [5]
Expert Rationale for Methodologies
A combined experimental and theoretical approach provides a self-validating system. The experimental λₘₐₓ validates the choice of DFT functional and basis set. Once validated, the computational model can be used to visualize orbitals and calculate reactivity descriptors (e.g., HOMO-LUMO gap, ionization potential, electron affinity) that are not directly accessible from the UV-Vis experiment alone. [6][7]Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. [8]
Protocol: UV-Vis Spectroscopy and TD-DFT Calculation
A. Experimental Protocol (UV-Vis)
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Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).
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Sample Preparation: Prepare a dilute solution of 4,2-CFCA (e.g., 10⁻⁵ M).
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Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λₘₐₓ).
B. Computational Protocol (DFT/TD-DFT)
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Structure Optimization: Perform a geometry optimization of the 4,2-CFCA molecule using a DFT method, such as B3LYP with the 6-311++G(d,p) basis set, in a continuum solvent model (e.g., PCM) matching the experimental solvent. [4][9]2. Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
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TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to compute the first several excited states, which will yield the theoretical absorption wavelengths and oscillator strengths. [8]4. Orbital Analysis: From the ground state calculation, extract and visualize the HOMO and LUMO isosurfaces.
Data Presentation: Electronic Properties
Cinnamic acid derivatives typically show a strong π → π* transition. [8]The experimental and theoretical results can be summarized as follows:
| Parameter | Experimental Value | Theoretical Value (TD-DFT) |
| λₘₐₓ | TBD (nm) | TBD (nm) |
| HOMO Energy | N/A | TBD (eV) |
| LUMO Energy | N/A | TBD (eV) |
| HOMO-LUMO Gap (ΔE) | N/A | TBD (eV) |
TBD = To Be Determined by the researcher. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. [5]
Visualization: Frontier Molecular Orbital Energy Levels
Caption: HOMO-LUMO energy gap diagram for 4,2-CFCA.
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool calculated via DFT that maps the electrostatic potential onto the electron density surface of a molecule. It allows for the immediate visualization of charge distribution and is an excellent predictor of reactive sites. [10]
Expert Rationale and Interpretation
The MEP provides a chemically intuitive picture of reactivity.
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Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are expected around the carbonyl oxygen atoms.
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Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is expected around the acidic proton of the carboxyl group.
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Green/Yellow Regions (Neutral Potential): Indicate areas of relatively neutral charge, such as the aromatic ring.
The MEP map is crucial for drug development professionals, as it helps predict how the molecule might interact with a biological receptor's active site. [11]
Conclusion
This guide has outlined a multi-faceted, self-validating approach to the characterization of 4-Chloro-2-fluorocinnamic acid. By systematically combining experimental FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy with the predictive power of DFT calculations, a researcher can build a complete and robust profile of the molecule. This detailed understanding of its vibrational, structural, and electronic properties is the foundational step for its rational application in medicinal chemistry, drug design, and the development of novel materials.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
de Oliveira, F. F., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1563. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Fluorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Arooj, M., et al. (2021). Chemical reactivity descriptors based on HOMO-LUMO analysis. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-cinnamic acid. Retrieved from [Link]
-
Zaitsev, K., et al. (2017). UV/Vis absorption spectra (normalized) for 4-6 in CH 2 Cl 2 . ResearchGate. Retrieved from [Link]
-
Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]
-
Harianingsih, H., et al. (2019). FT-IR spectrum data and groups in compound 1. ResearchGate. Retrieved from [Link]
-
Varadwaj, A., et al. (2019). Electrostatic potential map calculated at MP2/aug-cc-pVTZ level. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. Retrieved from [Link]
-
de F. A. Uchoa, A., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of the Brazilian Chemical Society, 26(9), 1843-1853. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-cinnamic acid - [¹H NMR] - Spectrum. Retrieved from [Link]
-
Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200-12205. Retrieved from [Link]
-
Varha, C. C., et al. (2017). Plots of the Raman spectra of cyanocinnamic acid, in two spectral... ResearchGate. Retrieved from [Link]
-
Lgaz, H., et al. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Molecules, 28(9), 3841. Retrieved from [Link]
-
Singh, S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 629-649. Retrieved from [Link]
-
Oord, R., et al. (2024). In Situ UV-Vis-NIR Absorption Spectroscopy and Catalysis. Chemical Reviews, 124(10), 5781-5858. Retrieved from [Link]
-
Michalak, M., et al. (2015). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 20(11), 20556-20576. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-氯-2-氟肉桂酸,主要为反式 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 8. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
